molecular formula C9H12O3S B13252910 3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Cat. No.: B13252910
M. Wt: 200.26 g/mol
InChI Key: CPIZAZLZBBGDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with a unique structure that includes a thiolane ring, an alkyne group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can be achieved through several synthetic routes One common method involves the reaction of but-3-yn-1-ol with a thiolane derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atom on the alkyne carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted alkyne derivatives

Scientific Research Applications

3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The alkyne group can participate in click chemistry reactions, enabling the compound to be used as a versatile tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-amine: Contains an alkyne group and an amine functional group.

    3-Butyn-1-ol: Contains an alkyne group and a hydroxyl group.

    1-Butyn-4-ol: Another alkyne-containing compound with a hydroxyl group.

Uniqueness

3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to the presence of the thiolane ring and the combination of alkyne and aldehyde functional groups

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

3-but-3-ynyl-1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C9H12O3S/c1-2-3-4-9(7-10)5-6-13(11,12)8-9/h1,7H,3-6,8H2

InChI Key

CPIZAZLZBBGDIS-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(CCS(=O)(=O)C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.